REACTION_CXSMILES
|
[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([CH2:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][CH:14]([N:17]3[C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=4[N:19]=[C:18]3[SH:26])[CH2:13][CH2:12]2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].S(OC)(O[CH3:35])(=O)=O>O.CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH2:8][CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH:14]([N:17]3[C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=4[N:19]=[C:18]3[S:26][CH3:35])[CH2:15][CH2:16]2)=[O:7])=[CH:27][CH:28]=1 |f:1.2|
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)CCCN2CCC(CC2)N2C(=NC3=C2C=CC=C3)S)C=C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for an additional 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
ADDITION
|
Details
|
a diluted sodium hydroxide solution was added
|
Type
|
EXTRACTION
|
Details
|
by extracting with chloroform
|
Type
|
WASH
|
Details
|
The chloroform solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)CCCN2CCC(CC2)N2C(=NC3=C2C=CC=C3)SC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |